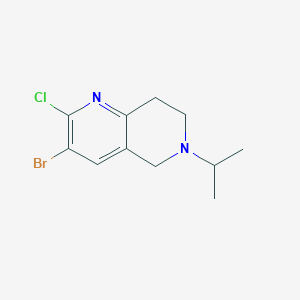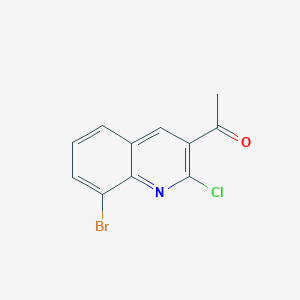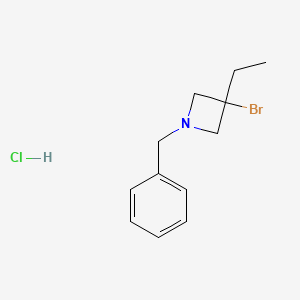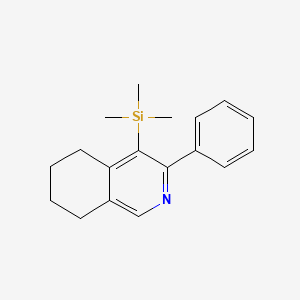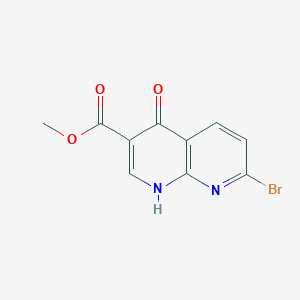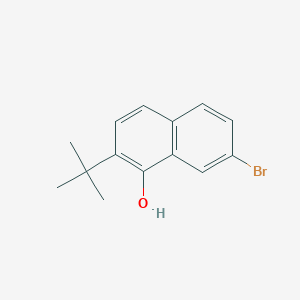![molecular formula C17H14N4O B11841095 Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)- CAS No. 371930-20-0](/img/structure/B11841095.png)
Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile typically involves the reaction of 1-methylpiperidin-4-one with carbon disulfide and malononitrile in the presence of triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
2,7-Naphthyridine Derivatives: Known for their antimicrobial and anticancer properties.
1,6-Naphthyridine Derivatives: Studied for their anti-HIV and anti-inflammatory activities.
Uniqueness: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific structural features, such as the morpholine ring and the naphthyridine core, which contribute to its distinct biological activities and chemical reactivity.
属性
CAS 编号 |
371930-20-0 |
|---|---|
分子式 |
C17H14N4O |
分子量 |
290.32 g/mol |
IUPAC 名称 |
3-morpholin-4-ylbenzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H14N4O/c18-10-14-16-13(9-12-3-1-2-4-15(12)20-16)11-19-17(14)21-5-7-22-8-6-21/h1-4,9,11H,5-8H2 |
InChI 键 |
PJFPONBJUKXJGA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
